Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester
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Overview
Description
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a carbamic acid group attached to an ethyl ester, with a 1-methyl-5-nitro-2-imidazolyl moiety.
Preparation Methods
The synthesis of carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester typically involves the reaction of 1-methyl-5-nitro-2-imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester can be compared with similar compounds such as:
Carbamic acid, (1-methyl-4-nitro-2-imidazolyl)-, ethyl ester: Differing in the position of the nitro group.
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, methyl ester: Differing in the ester group.
These similar compounds may have different chemical and biological properties, highlighting the uniqueness of this compound .
Properties
CAS No. |
100836-58-6 |
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Molecular Formula |
C7H10N4O4 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
ethyl N-(1-methyl-5-nitroimidazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10N4O4/c1-3-15-7(12)9-6-8-4-5(10(6)2)11(13)14/h4H,3H2,1-2H3,(H,8,9,12) |
InChI Key |
VILMBXAKVNWOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC=C(N1C)[N+](=O)[O-] |
Origin of Product |
United States |
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